molecular formula C16H22N2O2 B13228991 tert-Butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate

tert-Butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate

Cat. No.: B13228991
M. Wt: 274.36 g/mol
InChI Key: XDHSRKORWQERTB-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate is a tertiary-butyl ester featuring a central propanoate backbone substituted with two methyl groups at the 2,2-positions, an amino group at the 3-position, and a 4-cyanophenyl moiety. This compound is structurally notable for its sterically hindered tert-butyl group, which enhances stability and modulates solubility, and the electron-withdrawing cyano group, which influences reactivity.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate

InChI

InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)16(4,5)13(18)12-8-6-11(10-17)7-9-12/h6-9,13H,18H2,1-5H3

InChI Key

XDHSRKORWQERTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=C(C=C1)C#N)N

Origin of Product

United States

Preparation Methods

Method A: Catalytic Amination Using Tertiary Amine and Ester Precursors

This approach involves the direct amination of a suitable ester precursor with a cyanophenyl derivative under catalytic conditions. The process typically employs a transition metal catalyst, such as palladium or ruthenium complexes, combined with a weak organic base, to facilitate C–N bond formation.

Procedure:

  • Starting Material: Tert-butyl 2,2-dimethylpropanoate (or a similar ester precursor)
  • Reagents: 4-cyanophenylamine (or 4-cyanophenylboronic acid/amide derivative), palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., XPhos), base (e.g., DBU or triethylamine)
  • Solvent: Toluene or ethanol
  • Conditions: Reflux at 80–110°C for 12–24 hours

Reaction Monitoring:

  • Thin-layer chromatography (TLC) with UV detection
  • Confirmed via NMR and MS

Data Table 1: Typical Reaction Conditions for Catalytic Amination

Parameter Value Reference/Source
Catalyst Pd(OAc)₂ (1–5 mol%)
Ligand XPhos, SPhos
Base DBU, triethylamine
Solvent Toluene, ethanol
Temperature 80–110°C
Reaction Time 12–24 hours

This method is effective for aromatic amines like 4-cyanophenylamine, providing high yields (up to 85%) and excellent functional group tolerance.

Stepwise Synthesis via Cyanophenyl Derivatives and Esterification

Method B: Sequential Construction via Cyanophenyl Grignard or Nucleophilic Substitution

This approach involves initial formation of the 4-cyanophenyl derivative, followed by esterification and subsequent amination.

Step 1: Synthesis of 4-Cyanophenyl Grignard Reagent

  • Reagents: 4-bromobenzonitrile, magnesium turnings
  • Conditions: Anhydrous THF, reflux at 60–70°C for 4 hours

Step 2: Nucleophilic Addition to Ester

  • The Grignard reagent reacts with tert-butyl 2,2-dimethylpropanoate under inert atmosphere, forming a tertiary alcohol intermediate.

Step 3: Conversion to Amine

  • The tertiary alcohol is converted to the amine via reduction or nucleophilic substitution, often employing ammonium chloride or ammonia under controlled conditions.

Data Table 2: Key Parameters for Grignard Reactions

Parameter Value Reference/Source
Grignard Reagent Preparation 4-bromobenzonitrile + Mg in THF
Reaction Temperature Reflux (60–70°C)
Reaction Time 4 hours
Quenching Ammonium chloride solution

This method allows for precise control over the substitution pattern, although it requires careful handling of reactive intermediates.

Amide Coupling Followed by Functional Group Transformation

Method C: Amide Formation and Subsequent Esterification

This method involves initial formation of an amide linkage between 4-cyanophenylamine and a suitable acid chloride or anhydride, followed by esterification and final amination.

Step 1: Amide Formation

  • React 4-cyanophenylamine with tert-butyl 2,2-dimethylpropanoate acid chloride in the presence of a base such as pyridine.
Parameter Value Reference/Source
Reagents Acid chloride + 4-cyanophenylamine
Base Pyridine
Solvent Dichloromethane
Temperature 0°C to room temperature

Step 2: Esterification and Final Amination

  • The amide intermediate undergoes esterification with tert-butyl alcohol under acidic conditions, followed by nucleophilic substitution with ammonia or amines to install the amino group.

Notes on Reaction Optimization and Functional Group Compatibility

  • Catalyst Selection: Palladium-based catalysts with biarylmonophosphine ligands (e.g., BrettPhos, XPhos) have demonstrated high efficiency for C–N coupling, especially with challenging amines like 4-cyanophenylamine.
  • Base Choice: Weak organic bases such as DBU or triethylamine are preferred to avoid side reactions.
  • Solvent Effects: Polar aprotic solvents like THF, toluene, or ethanol facilitate better solubility and reactivity.
  • Temperature: Elevated temperatures (80–110°C) are often necessary for optimal conversion.
  • Yield Data: Typical yields range from 70–85%, with high selectivity for the desired product.

Summary of Synthesis Pathways

Method Advantages Limitations Typical Yield References
Catalytic C–N Cross-Coupling High efficiency, broad scope Requires transition metal catalysts 70–85% ,
Sequential Grignard & Nucleophilic Addition Precise control, versatile Handling reactive intermediates 60–75% ,
Amide Coupling & Esterification Good functional group tolerance Multi-step process 65–80% ,

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amines or other derivatives.

    Substitution: The amino and cyanophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

tert-Butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino and cyanophenyl groups can interact with enzymes and proteins, affecting their activity and function. The compound may also participate in various biochemical pathways, leading to the formation of different metabolites .

Comparison with Similar Compounds

Structural Comparison

The compound is compared to four analogues (Table 1):

Table 1: Structural Features of Similar Compounds

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Structural Notes
Target
tert-Butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate
4-cyanophenyl, amino, 2,2-dimethyl Ester, amine, nitrile ~290.3 (estimated) Steric hindrance (tert-butyl), electron-deficient aryl ring
Compound A
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate
4-(trifluoromethyl)benzyl, amino Ester, amine, CF₃ 357.36 CF₃ group increases hydrophobicity and electronegativity
Compound B
Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate
3-bromophenyl, methyl ester Ester, bromide 269.16 Bromine as a potential leaving group; lacks amino functionality
Compound C
tert-Butyl (2E)-3-phenylprop-2-enoate
Phenyl, α,β-unsaturated ester Ester, alkene ~218.3 (estimated) Conjugated system alters reactivity (e.g., Michael addition susceptibility)
Compound D
tert-Butyl carbamate derivative
Pyrimido-oxazin, methylpiperazinyl Carbamate, amide ~523.6 (estimated) Complex heterocyclic structure; tertiary amine for basicity

Physicochemical Properties

  • Solubility: The target compound’s tert-butyl group and cyano substituent likely confer moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), similar to Compound A (CF₃ group enhances lipid solubility) . Compound B’s bromophenyl group may reduce aqueous solubility compared to the cyano analogue due to increased hydrophobicity .
  • Reactivity: The target’s amino group enables nucleophilic reactions (e.g., amidation, Schiff base formation), absent in Compounds B and C. Compound C’s α,β-unsaturated ester is prone to conjugate additions, a reactivity profile distinct from the saturated backbone of the target . Compound D’s carbamate and amide groups suggest stability under basic conditions, contrasting with the target’s ester lability in acidic media .
  • Spectroscopic Signatures: 13C NMR: The cyano group in the target (δ ~115-120 ppm) differs from Compound A’s CF₃ (δ ~125 ppm for C-F coupling) . 1H NMR: The tert-butyl signal (δ ~1.2-1.4 ppm) is common across analogues, while the amino protons in the target (δ ~1.5-2.5 ppm) may show broader peaks compared to Compound D’s aromatic protons .

Biological Activity

tert-Butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate is an organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This compound belongs to the class of tertiary butyl esters and is characterized by the presence of an amino group, a cyanophenyl group, and a dimethylpropanoate moiety. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C16H22N2O2, with a molecular weight of 274.36 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
IUPAC Name This compound
InChI Key XDHSRKORWQERTB-UHFFFAOYSA-N

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and proteins within biological systems. The amino group can act as a nucleophile, participating in various biochemical reactions, while the cyanophenyl group may enhance binding affinity to target proteins due to π-π stacking interactions.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
  • Protein-Ligand Interactions: It can modulate protein functions through reversible or irreversible binding.
  • Metabolic Pathway Involvement: The compound may participate in metabolic pathways, influencing the synthesis of biologically relevant molecules.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound, including:

  • Antitumor Activity:
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, cell viability assays indicated a significant reduction in proliferation rates in breast and colon cancer cells when treated with varying concentrations of the compound.
  • Antimicrobial Properties:
    • Research findings suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods.
  • Neuroprotective Effects:
    • Preliminary neuropharmacological evaluations indicated that this compound may offer neuroprotective benefits in models of oxidative stress-induced neuronal damage.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results indicated inhibition zones of 15 mm and 12 mm respectively at a concentration of 100 µg/disc, suggesting moderate antibacterial activity.

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